molecular formula C10H9F3N2O2 B2477686 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267222-52-5

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2477686
M. Wt: 246.189
InChI Key: LLHMRCAEYDOTOV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Biological Activity Research

Research has synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, studying their biological activity. The brine shrimp lethality test (BST) indicated potential bioactivity, highlighting the relevance of 1,3-benzoxazine derivatives in biological research (Rudyanto et al., 2014).

Antiviral Activity

Purine conjugates, including 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their in vitro antiviral activity against influenza A and B viruses. These derivatives exhibited moderate activity against the influenza A (H1N1) virus, demonstrating the potential of benzoxazine derivatives in antiviral research (Krasnov et al., 2021).

Antibacterial Activity

Compounds synthesized from O-Amino Phenol and Maleic Anhydride, including benzoxazine analogues, were screened for antibacterial activity against various strains like E. coli and Staphylococcus aureus. Some compounds showed significant activity, suggesting the importance of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).

Synthesis and Molecular Structure Studies

Studies have been conducted on the synthesis and molecular structure of benzoxazine compounds. This includes exploring various synthesis methods and analyzing the resulting molecular structures, which contributes to a deeper understanding of benzoxazine chemistry (Hwang et al., 2006).

Synthesis of Chiral Amino Acid Derivatives

Research has been done on the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines, an advanced synthetic intermediate for the synthesis of antibiotics like levofloxacin. This highlights the role of benzoxazine derivatives in synthesizing medically significant compounds (Parai & Panda, 2009).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes the necessary precautions while handling the compound.


Future Directions

This involves predicting potential applications of the compound based on its properties and behavior.


properties

IUPAC Name

8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMRCAEYDOTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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